molecular formula C21H27N3S B12211582 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211582
M. Wt: 353.5 g/mol
InChI Key: JGWYMVNITAJQKJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, butylsulfanyl, methyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Chemical Reactions Analysis

5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

5-Tert-butyl-7-(butylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

5-tert-butyl-7-butylsulfanyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H27N3S/c1-6-7-13-25-18-14-17(21(3,4)5)22-20-19(15(2)23-24(18)20)16-11-9-8-10-12-16/h8-12,14H,6-7,13H2,1-5H3

InChI Key

JGWYMVNITAJQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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